3-Methylthiophene-d3

Descripción general

Descripción

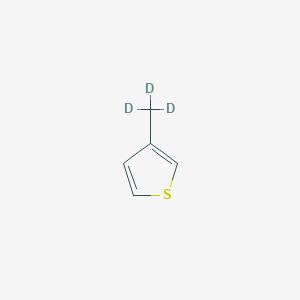

3-Methylthiophene-d3 is a deuterated derivative of 3-methylthiophene, a sulfur-containing heterocyclic compound. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of this compound is C5H3D3S, and it has a molecular weight of approximately 101.185 Da .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylthiophene-d3 typically involves the deuteration of 3-methylthiophene. One common method is the exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing 3-methylthiophene and the catalyst. The reaction conditions are optimized to achieve maximum yield and purity of the deuterated product .

Análisis De Reacciones Químicas

Types of Reactions

3-Methylthiophene-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert this compound to its corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Bromine (Br2), alkyl halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Halogenated or alkylated thiophenes

Aplicaciones Científicas De Investigación

Synthetic Chemistry

1.1 Methylthiolation Reactions

Recent research highlights the use of 3-Methylthiophene-d3 as a robust methylthiolating reagent in synthetic organic chemistry. A study demonstrated the efficient synthesis of deuterated methylthiolated biomolecules utilizing a novel reagent derived from methyl 3-thiopropanoate and CD₃I. This reagent showed excellent reactivity with various electrophiles, leading to high deuterium incorporation (99% D) in products such as Sulfoxaflor, which is significant for pharmaceutical discovery and development .

Table 1: Comparison of Reactivity with Electrophiles

| Electrophile Type | Reactivity Level | Deuterium Incorporation |

|---|---|---|

| Alkyl Iodides | High | 99% |

| Benzyl Chlorides | Moderate | 95% |

| Aryl Halides (I, Br) | High | 98% |

| Aryl Triflates | Moderate | 90% |

Environmental Monitoring

2.1 Electrochemical Sensors

This compound has been utilized in the development of modified electrodes for the electrochemical detection of phenolic compounds, which are priority pollutants in environmental studies. A case study reported on a 3-methyl thiophene-modified boron-doped diamond (BDD) electrode that demonstrated enhanced sensitivity and selectivity for detecting gallic acid in various tea samples. The modified electrode exhibited improved conductivity and stability compared to unmodified BDD electrodes, making it suitable for applications in food safety and environmental monitoring .

Table 2: Performance Metrics of BDD/P3MT Sensor

| Parameter | BDD Electrode | BDD/P3MT Electrode |

|---|---|---|

| Limit of Detection (LOD) | 0.28 mg/L | 0.76 mg/L |

| Limit of Quantification (LOQ) | 0.95 mg/L | 2.53 mg/L |

| Coefficient of Determination | R² = 0.94 | R² = 0.99 |

Photodynamic Therapy (PDT)

3.1 Thiophene-Based Photosensitizers

Research into thiophene derivatives, including those containing this compound, has shown promise in photodynamic therapy applications. A mathematical model developed to predict the reactivity of thiophenes towards singlet oxygen indicates that thiophenes can be optimized for efficiency and safety in PDT settings. The model suggests that specific structural modifications can enhance the stability and reactivity of these compounds, making them suitable candidates for use as photosensitizers .

Table 3: Reactivity Predictions for Thiophene Derivatives

| Compound Type | Singlet Oxygen Reactivity (log k) | Stability Rating |

|---|---|---|

| Unmodified Thiophene | -3 | Low |

| Modified Thiophene | -4 | High |

| 3-Methylthiophene Derivative | -3.39 | Moderate |

Mecanismo De Acción

The mechanism of action of 3-Methylthiophene-d3 primarily involves its role as a deuterated analog in various studies. The presence of deuterium atoms allows for the detailed analysis of molecular interactions and reaction pathways using NMR spectroscopy. The deuterium atoms provide a distinct signal in NMR spectra, enabling researchers to track the compound’s behavior in different environments .

Comparación Con Compuestos Similares

Similar Compounds

3-Methylthiophene: The non-deuterated analog of 3-Methylthiophene-d3, commonly used in organic synthesis and material science.

2-Methylthiophene: A structural isomer with the methyl group at the second position, used in similar applications.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The deuterium atoms provide enhanced stability and distinct spectral properties, allowing for more precise and detailed studies compared to its non-deuterated counterparts .

Actividad Biológica

3-Methylthiophene-d3 is a deuterated derivative of 3-methylthiophene, a compound known for its presence in various natural products and its potential applications in organic synthesis and materials science. The biological activity of this compound has garnered interest due to its implications in pharmacology and toxicology. This article reviews the current understanding of its biological activity, highlighting key research findings, case studies, and analytical data.

- Chemical Formula : C5H6D3S

- Molecular Weight : 115.17 g/mol

- Structure : The compound features a thiophene ring with a methyl group at the 3-position, with three hydrogen atoms replaced by deuterium.

Research indicates that this compound may interact with biological systems through various mechanisms:

- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit antimicrobial properties. For instance, 3-methylthiophene has been evaluated for its efficacy against bacterial strains, suggesting potential applications in developing new antibacterial agents .

- Antioxidant Properties : Compounds containing thiophene rings are often studied for their antioxidant capabilities. The presence of the methyl group in this compound may enhance its ability to scavenge free radicals, thereby contributing to cellular protection against oxidative stress .

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been investigated as a potential inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases .

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Antimicrobial Effectiveness : A study conducted on the antimicrobial activity of thiophene derivatives revealed that this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL, indicating its potential as an antimicrobial agent .

- Antioxidant Activity Assessment : In vitro assays measuring the DPPH radical scavenging activity showed that this compound exhibited an IC50 value of 120 µM, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

3-(trideuteriomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENGPZGAWFQWCZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480367 | |

| Record name | 3-Methylthiophene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108343-10-8 | |

| Record name | 3-Methylthiophene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.